5,7-Dichloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
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Overview
Description
5,7-Dichloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride is a heterocyclic compound that belongs to the benzoxazole family. This compound is characterized by the presence of two chlorine atoms, a sulfonyl chloride group, and an oxo group within its structure. It is widely used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 5,7-dichloro-2-aminophenol.
Cyclization: The 5,7-dichloro-2-aminophenol undergoes cyclization with phosgene to form 5,7-dichloro-2-oxo-2,3-dihydro-1,3-benzoxazole.
Sulfonylation: The resulting benzoxazole derivative is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 6-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, forming the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Hydrolysis: Hydrolysis is typically carried out in aqueous conditions, often with the addition of a mild acid or base.
Major Products Formed
Substitution Reactions: The major products are sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Hydrolysis: The major product is the corresponding sulfonic acid.
Scientific Research Applications
5,7-Dichloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it a valuable tool in the study of enzyme inhibition and protein modification.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride
- 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
- 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride
Uniqueness
5,7-Dichloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride is unique due to the presence of two chlorine atoms at the 5 and 7 positions, which can influence its reactivity and biological activity. This structural feature distinguishes it from other benzoxazole derivatives and contributes to its specific applications in scientific research.
Properties
Molecular Formula |
C7H2Cl3NO4S |
---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
5,7-dichloro-2-oxo-3H-1,3-benzoxazole-6-sulfonyl chloride |
InChI |
InChI=1S/C7H2Cl3NO4S/c8-2-1-3-5(15-7(12)11-3)4(9)6(2)16(10,13)14/h1H,(H,11,12) |
InChI Key |
HNNCHNVUUDXNBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)S(=O)(=O)Cl)Cl)OC(=O)N2 |
Origin of Product |
United States |
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